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Compound of Interest

Compound Name: 3-Methoxybutyl acetate

Cat. No.: B165609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-methoxybutyl acetate and its

four common structural isomers: n-butyl acetate, sec-butyl acetate, isobutyl acetate, and tert-

butyl acetate. Understanding the unique spectral characteristics of these isomers is crucial for

their unambiguous identification in various research and development settings. This document

presents key data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and

a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-methoxybutyl acetate and its

structural isomers. This data has been compiled from various spectral databases and literature

sources.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Structure δ (ppm) of Protons

3-Methoxybutyl acetate
CH₃COOCH₂(CH₂)CH(OCH₃)

CH₃

~4.15 (t), ~3.41 (m), ~3.31 (s),

~2.04 (s), ~1.78 (m), ~1.16 (d)

[1]

n-Butyl acetate CH₃COOCH₂CH₂CH₂CH₃
~4.07 (t), ~2.06 (s), ~1.64

(quin), ~0.93 (t)[2][3]

sec-Butyl acetate CH₃COOCH(CH₃)CH₂CH₃
~4.85 (m), ~2.03 (s), ~1.56

(m), ~1.22 (d), ~0.87 (t)

Isobutyl acetate CH₃COOCH₂CH(CH₃)₂
~3.88 (d), ~2.05 (s), ~1.95 (m),

~0.94 (d)[4]

tert-Butyl acetate CH₃COOC(CH₃)₃ ~1.95 (s), ~1.45 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Structure δ (ppm) of Carbons

3-Methoxybutyl acetate
CH₃COOCH₂(CH₂)CH(OCH₃)

CH₃

Data not readily available in

searched sources.

n-Butyl acetate CH₃COOCH₂CH₂CH₂CH₃
~171.1, ~64.4, ~30.6, ~20.9,

~19.1, ~13.6

sec-Butyl acetate CH₃COOCH(CH₃)CH₂CH₃
~170.6, ~72.7, ~28.8, ~21.2,

~19.5, ~9.6[5]

Isobutyl acetate CH₃COOCH₂CH(CH₃)₂
~171.1, ~70.8, ~27.8, ~20.9,

~19.0

tert-Butyl acetate CH₃COOC(CH₃)₃ ~170.3, ~80.2, ~28.5, ~22.2[6]

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
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Compound Structure Key Peaks (cm⁻¹)

3-Methoxybutyl acetate
CH₃COOCH₂(CH₂)CH(OCH₃)

CH₃

~1740 (C=O stretch), ~1240

(C-O stretch), ~1120 (C-O-C

stretch)

n-Butyl acetate CH₃COOCH₂CH₂CH₂CH₃

~1739 (C=O stretch), ~1231

(C-O stretch), ~2970, 2884 (C-

H stretch)[3]

sec-Butyl acetate CH₃COOCH(CH₃)CH₂CH₃

~1740 (C=O stretch), ~1245

(C-O stretch), ~2975 (C-H

stretch)[7][8]

Isobutyl acetate CH₃COOCH₂CH(CH₃)₂

~1740 (C=O stretch), ~1240

(C-O stretch), ~2965 (C-H

stretch)

tert-Butyl acetate CH₃COOC(CH₃)₃

~1738 (C=O stretch), ~1250

(C-O stretch), ~2980 (C-H

stretch)

Table 4: Mass Spectrometry Data (Key m/z values)

Compound Molecular Formula Molecular Weight
Key Fragments
(m/z)

3-Methoxybutyl

acetate
C₇H₁₄O₃ 146.19 103, 87, 73, 59, 43[9]

n-Butyl acetate C₆H₁₂O₂ 116.16 73, 56, 43[10]

sec-Butyl acetate C₆H₁₂O₂ 116.16 87, 73, 57, 43[11][12]

Isobutyl acetate C₆H₁₂O₂ 116.16 73, 56, 43[13][14]

tert-Butyl acetate C₆H₁₂O₂ 116.16 101, 57, 43[15]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution was then transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.98 s

Spectral Width: 20.5 ppm

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) was used as the internal

standard.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 240 ppm

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) was used as the internal

standard.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a

DTGS detector.

Method: Attenuated Total Reflectance (ATR) or thin-film transmission.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: Background correction was performed using the empty accessory.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced via direct infusion or through a gas

chromatograph (GC) for separation prior to analysis.

Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD (or equivalent).

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole.
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Scan Range: m/z 35-300.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

GC Conditions (if applicable):

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at 10

°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and

identification of 3-methoxybutyl acetate and its structural isomers.
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Workflow for Spectroscopic Comparison of Isomers

Sample Preparation

Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy
Identify Functional Groups

Analyze

NMR Spectroscopy
(¹H and ¹³C)

Determine Connectivity

Analyze

Molecular Formula Confirmation

Confirm MW

Ester C=O and C-O stretches present?

Interpret

Detailed Structural Information
(Chemical Shifts, Splitting Patterns)

Interpret

Data Analysis and
Structure Elucidation

Compare with Database/Reference Spectra

Validate

Isomer Identification

Finalize

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison and identification of isomers.
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This comprehensive guide provides the necessary data and protocols for a thorough

spectroscopic comparison of 3-methoxybutyl acetate and its structural isomers. The distinct

patterns in their NMR, IR, and MS spectra allow for their clear differentiation, which is essential

for quality control, reaction monitoring, and various research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Methoxybutyl acetate(4435-53-4) 1H NMR [m.chemicalbook.com]

2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental)
(HMDB0031325) [hmdb.ca]

3. rsc.org [rsc.org]

4. Isobutyl acetate(110-19-0) 1H NMR spectrum [chemicalbook.com]

5. DL-sec-Butyl acetate(105-46-4) 13C NMR [m.chemicalbook.com]

6. tert-Butyl acetate (540-88-5) 13C NMR [m.chemicalbook.com]

7. Sec-Butyl acetate | C6H12O2 | CID 7758 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. DL-sec-Butyl acetate(105-46-4) IR Spectrum [chemicalbook.com]

9. spectrabase.com [spectrabase.com]

10. Butyl acetate(123-86-4) MS spectrum [chemicalbook.com]

11. sec-Butyl acetate [webbook.nist.gov]

12. sec-Butyl acetate [webbook.nist.gov]

13. Isobutyl acetate(110-19-0) MS spectrum [chemicalbook.com]

14. Isobutyl acetate [webbook.nist.gov]

15. massbank.eu [massbank.eu]

To cite this document: BenchChem. [A Spectroscopic Comparison of 3-Methoxybutyl Acetate
and Its Structural Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165609#spectroscopic-comparison-of-3-
methoxybutyl-acetate-with-its-structural-isomers]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b165609?utm_src=pdf-body
https://www.benchchem.com/product/b165609?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_4435-53-4_1HNMR.htm
https://hmdb.ca/spectra/nmr_one_d/3825
https://hmdb.ca/spectra/nmr_one_d/3825
https://www.rsc.org/suppdata/ra/c4/c4ra11777h/c4ra11777h1.pdf
https://www.chemicalbook.com/SpectrumEN_110-19-0_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_105-46-4_13cnmr.htm
https://m.chemicalbook.com/SpectrumEN_540-88-5_13cnmr.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Sec-Butyl-acetate
https://www.chemicalbook.com/SpectrumEN_105-46-4_IR1.htm
https://spectrabase.com/spectrum/6U2nSajgwSI
https://www.chemicalbook.com/SpectrumEN_123-86-4_ms.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105464&Mask=1EE9
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105464&Mask=200
https://www.chemicalbook.com/SpectrumEN_110-19-0_MS.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C110190&Mask=238
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP005830
https://www.benchchem.com/product/b165609#spectroscopic-comparison-of-3-methoxybutyl-acetate-with-its-structural-isomers
https://www.benchchem.com/product/b165609#spectroscopic-comparison-of-3-methoxybutyl-acetate-with-its-structural-isomers
https://www.benchchem.com/product/b165609#spectroscopic-comparison-of-3-methoxybutyl-acetate-with-its-structural-isomers
https://www.benchchem.com/product/b165609#spectroscopic-comparison-of-3-methoxybutyl-acetate-with-its-structural-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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